![molecular formula C7H13Cl2N3 B1448159 5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride CAS No. 1443980-19-5](/img/structure/B1448159.png)
5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride
Overview
Description
Chemical compounds are usually described by their molecular formula, structure, and other physical properties such as melting point, boiling point, solubility, etc. They can also be described by their uses and applications in various fields .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is usually described in a step-by-step manner, detailing the conditions, reagents, and outcomes of each reaction .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
Synthesis and Pesticide Preparation
5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride is an important intermediate in the preparation of pesticides. It is produced by hydroxymethylating 1H-1,2,4-triazole with paraformaldehyde and then reacting with thionyl chloride. This method offers ease of control and reduced waste of thionyl chloride with a total yield of over 92.3% (Z. Ying, 2004).
Development of Energetic Salts
Fungicidal Activity
It has been employed in synthesizing heterocyclic derivatives containing benzimidazoles, which have shown fungicidal activities. Some of these derivatives were found to be more effective fungicides than commercially used counterparts (L. Mishra, V. Singh, N. Dubey, A. Mishra, 1993).
Corrosion Inhibition
In the field of corrosion science, derivatives of 1,2,4-triazole, which are related to 5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride, have been studied for their potential as corrosion inhibitors. These studies are crucial for protecting metals like steel in acidic environments, such as in industrial settings (F. Bentiss, M. Bouanis, B. Mernari, M. Traisnel, H. Vezin, M. Lagrenée, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-1-(2-methylpropyl)-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3.ClH/c1-6(2)4-11-7(3-8)9-5-10-11;/h5-6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDQXGNOYHHFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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